molecular formula C16H15N3O3S B5079061 (E)-3-(4-nitrophenyl)-N-(2-pyridin-2-ylsulfanylethyl)prop-2-enamide

(E)-3-(4-nitrophenyl)-N-(2-pyridin-2-ylsulfanylethyl)prop-2-enamide

Cat. No.: B5079061
M. Wt: 329.4 g/mol
InChI Key: TZBQVEYLJGCWLU-RMKNXTFCSA-N
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Description

(E)-3-(4-nitrophenyl)-N-(2-pyridin-2-ylsulfanylethyl)prop-2-enamide is an organic compound that features a nitrophenyl group, a pyridine ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-nitrophenyl)-N-(2-pyridin-2-ylsulfanylethyl)prop-2-enamide typically involves the following steps:

    Formation of the nitrophenyl intermediate: This can be achieved by nitration of a suitable phenyl precursor.

    Introduction of the pyridin-2-ylsulfanylethyl group: This step involves the reaction of the nitrophenyl intermediate with a pyridine derivative under suitable conditions.

    Formation of the prop-2-enamide moiety: This can be done by reacting the intermediate with an appropriate acrylamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-nitrophenyl)-N-(2-pyridin-2-ylsulfanylethyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-nitrophenyl)-N-(2-pyridin-2-ylsulfanylethyl)prop-2-enamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-nitrophenyl)-N-(2-pyridin-2-ylsulfanylethyl)prop-2-enamide: can be compared with other nitrophenyl or pyridine derivatives.

    This compound: can be compared with other prop-2-enamide derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(E)-3-(4-nitrophenyl)-N-(2-pyridin-2-ylsulfanylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-15(17-11-12-23-16-3-1-2-10-18-16)9-6-13-4-7-14(8-5-13)19(21)22/h1-10H,11-12H2,(H,17,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBQVEYLJGCWLU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)SCCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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